7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are benzopyran-2-one derivatives.
Preparation Methods
The synthesis of 7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarins. This reaction typically involves the condensation of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or trifluoroacetic acid . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives.
Scientific Research Applications
7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, coumarin derivatives, including this compound, have shown promising activities as anti-inflammatory, antimicrobial, and anticancer agents . Additionally, these compounds are used in the development of fluorescent probes and sensors for detecting biological molecules and environmental pollutants .
Mechanism of Action
The mechanism of action of 7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Coumarin derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, these compounds may interact with DNA and proteins, leading to the modulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one can be compared to other coumarin derivatives, such as 7-hydroxy-4-methylcoumarin and 7-butoxy-6-(4-(diphenylamino)phenyl)-4,8-dimethyl-2H-chromen-2-one . While these compounds share a common coumarin core structure, they differ in their substituents, which can significantly impact their biological activities and applications. For example, the presence of the trifluoromethyl group in this compound may enhance its lipophilicity and metabolic stability, making it a unique and valuable compound for further research and development .
Properties
IUPAC Name |
7-ethyl-4-(trifluoromethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c1-2-7-3-4-8-9(12(13,14)15)6-11(16)17-10(8)5-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPCDJKKFOHHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.